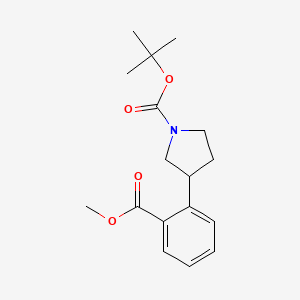
Methyl 2-(1-Boc-3-pyrrolidinyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1-Boc-3-pyrrolidinyl)benzoate is a chemical compound with the molecular formula C17H23NO4 and a molecular weight of 305.37 g/mol . It is primarily used in research and development settings and is known for its applications in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of Methyl 2-(1-Boc-3-pyrrolidinyl)benzoate typically involves the protection of the pyrrolidine nitrogen with a Boc (tert-butoxycarbonyl) group, followed by esterification of the benzoic acid derivative. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like DCC (dicyclohexylcarbodiimide) to facilitate the esterification process . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.
Chemical Reactions Analysis
Methyl 2-(1-Boc-3-pyrrolidinyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the removal of the Boc protecting group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or the pyrrolidine ring, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like mCPBA (meta-chloroperoxybenzoic acid) for oxidation, reducing agents like LiAlH4 (lithium aluminium hydride) for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(1-Boc-3-pyrrolidinyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(1-Boc-3-pyrrolidinyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine which can then participate in further biochemical reactions. The pyrrolidine ring provides structural rigidity and influences the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Methyl 2-(1-Boc-3-pyrrolidinyl)benzoate can be compared with other similar compounds such as:
Methyl 3-(1-Boc-3-pyrrolidinyl)benzoate: This compound has a similar structure but differs in the position of the ester group on the benzoate ring.
1-Methyl-3-pyrrolidinyl benzoate: Lacks the Boc protecting group and has different reactivity and applications
The uniqueness of this compound lies in its specific structural features that allow for selective reactions and its utility in synthesizing a wide range of biologically active molecules.
Properties
Molecular Formula |
C17H23NO4 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl 3-(2-methoxycarbonylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-10-9-12(11-18)13-7-5-6-8-14(13)15(19)21-4/h5-8,12H,9-11H2,1-4H3 |
InChI Key |
FMRHPRLHSIHHKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















